5-methyl-7,8-dihydro-1,6-naphthyridine
Overview
Description
“5-methyl-7,8-dihydro-1,6-naphthyridine” is a derivative of naphthyridine, a class of nitrogen-containing heterocyclic compounds . Naphthyridines are considered to be the naphthalene analog of pyridine with one nitrogen atom in each ring . They have significant importance in the field of medicinal chemistry because many of them exhibit a variety of biological activities .
Synthesis Analysis
The synthesis of naphthyridine derivatives has been a topic of interest in recent years . Various strategies related to the synthesis of naphthyridines have been published, including reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .Molecular Structure Analysis
Naphthyridine is the fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms . As indicated in the referenced papers, six isomeric naphthyridines are possible .Chemical Reactions Analysis
Naphthyridines exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes . Alkyl halides react readily with naphthyridines to furnish the corresponding N-alkylsubstituted naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly mentioned in the referenced papers .Safety and Hazards
Future Directions
The future directions in the research of naphthyridines could involve the development of more ecofriendly, safe, and atom economical approaches for their synthesis . Additionally, a complete correlation of synthesis with biological activity remains elusive, indicating a potential area for future research .
Mechanism of Action
Target of Action
5-Methyl-7,8-dihydro-1,6-naphthyridine is a pharmacologically active compound with a variety of applications such as anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities . It targets the allosteric lens-epithelium-derived-growth-factor-p75 (LEDGF/p75)-binding site on HIV-1 integrase, an attractive target for antiviral chemotherapy .
Mode of Action
The compound interacts with its targets, leading to changes in their function. For instance, in the case of HIV-1 integrase, it inhibits the enzyme’s activity, thereby preventing the integration of the viral DNA into the host genome . This halts the replication of the virus and its spread within the host organism.
Pharmacokinetics
One of the compounds in the same family, a derivative of 1,6-naphthyridine, has been reported to have good secondary pharmacology and physicochemical properties, and excellent pharmacokinetics in preclinical species . This suggests that this compound might have similar properties, but further studies are needed to confirm this.
Result of Action
The molecular and cellular effects of this compound’s action depend on its target. For instance, when targeting HIV-1 integrase, it prevents the integration of the viral DNA into the host genome, thereby inhibiting the replication of the virus . In terms of its anticancer properties, it has been shown to have activity against different cancer cell lines .
Properties
IUPAC Name |
5-methyl-7,8-dihydro-1,6-naphthyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-7-8-3-2-5-11-9(8)4-6-10-7/h2-3,5H,4,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTAHOOKRGJODK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCCC2=C1C=CC=N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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